N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Overview
Description
The compound N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic molecule that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core linked to a formamide group through a propyl chain substituted with a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Substitution with Methylphenoxy Group: The methylphenoxy group can be attached via nucleophilic substitution reactions, where the propyl chain is reacted with 3-methylphenol in the presence of a base.
Formamide Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; bases like sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The formamide group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in terms of having a benzimidazole core but differs in the functional groups attached.
Vanillin acetate: Shares some structural similarities but has different functional groups and applications.
Uniqueness
N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE: is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-6-4-7-16(12-15)24-11-5-10-22-18-9-3-2-8-17(18)21-19(22)13-20-14-23/h2-4,6-9,12,14H,5,10-11,13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCNPERETGCQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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